(2E)-3-{4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl}prop-2-enoic acid
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Overview
Description
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID is an organic compound with the molecular formula C20H20BrNO5 It is a complex molecule featuring a benzylamino group, a bromine atom, and an ethoxyphenyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with an appropriate halogenated precursor.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a base.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction, often using an appropriate aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.
Scientific Research Applications
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, modulating their activity. The bromine atom and ethoxy groups may also play a role in its biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-METHOXYPHENYL}ACRYLIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-CHLORO-5-ETHOXYPHENYL}ACRYLIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and ethoxy group may enhance its reactivity and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C20H20BrNO5 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
(E)-3-[4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20BrNO5/c1-2-26-17-10-15(8-9-20(24)25)16(21)11-18(17)27-13-19(23)22-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,22,23)(H,24,25)/b9-8+ |
InChI Key |
UMSCBTJDCSPLBM-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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